2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]- can be achieved through several methods. One common approach involves the hydroalkoxylation of γ- and δ-hydroxy olefins using platinum catalysts. This method tolerates various substitution patterns and functional groups, making it versatile for producing different derivatives . Another method involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives with high yield and stereoselectivity .
Industrial Production Methods: Industrial production of this compound often employs eco-friendly and highly diastereoselective synthesis methods. For example, an iron-catalyzed thermodynamic equilibration of 2-alkenyl 6-substituted tetrahydropyrans allows the isolation of enriched mixtures of the most stable cis-isomers . This method is advantageous due to its efficiency and the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in intramolecular hydroalkoxylation reactions, forming cyclic ethers under mild conditions . It can also undergo hydroacyloxylation reactions, where the addition of acyloxy groups to olefins results in the formation of lactones .
Common Reagents and Conditions: Common reagents used in these reactions include cerium ammonium nitrate, platinum catalysts, and lanthanide triflates. These reagents facilitate the formation of cyclic ethers and lactones under relatively mild conditions, ensuring high yields and selectivity .
Major Products: The major products formed from these reactions include various cyclic ethers and lactones. These products are valuable intermediates in the synthesis of more complex molecules and have applications in pharmaceuticals and other industries .
Scientific Research Applications
2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]- has several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds. In biology, it is used to study the interactions of heterocyclic compounds with biological molecules. In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities . In industry, it is used in the synthesis of fragrances and flavoring agents due to its pleasant odor .
Mechanism of Action
The mechanism of action of 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the substituents on the pyran ring .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]- include other tetrahydropyran derivatives and pyran-based heterocycles. Examples include tetrahydropyran-2-methanol and dihydro-2H-pyran derivatives .
Uniqueness: What sets 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]- apart from similar compounds is its specific substituent pattern, which imparts unique chemical and physical properties. This uniqueness makes it valuable for specific applications where other pyran derivatives may not be as effective .
Properties
IUPAC Name |
2-[(2R)-2-methylbutoxy]oxane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-9(2)8-12-10-6-4-5-7-11-10/h9-10H,3-8H2,1-2H3/t9-,10?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIHZSQRQSNOJQ-YHMJZVADSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC1CCCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)COC1CCCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.